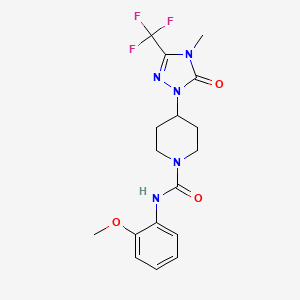

N-(2-methoxyphenyl)-4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-methoxyphenyl)-4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F3N5O3/c1-23-14(17(18,19)20)22-25(16(23)27)11-7-9-24(10-8-11)15(26)21-12-5-3-4-6-13(12)28-2/h3-6,11H,7-10H2,1-2H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRPNGRSDYROJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)NC3=CC=CC=C3OC)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F3N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several analogs documented in the literature. Key comparisons include:

Table 1: Structural Comparison of Triazolone/Piperidine Derivatives

Key Observations :

- Trifluoromethyl vs. Halogen Substituents : The target compound’s 3-CF₃ group (electron-withdrawing) may enhance metabolic stability compared to fluorine or chlorine in analogs like . This substituent is linked to improved resistance to oxidative degradation in triazolones .

- Methoxyphenyl vs.

- Piperidine vs. Pyrrolidine/Thienopyrazole Cores: The piperidine ring in the target compound offers conformational flexibility for target binding, unlike rigid thienopyrazole or pyrrolidine cores in analogs .

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Physicochemical Comparison

Key Findings :

- The trifluoromethyl group is critical for disrupting plant enzyme systems .

- Solubility Challenges : The target compound’s low predicted solubility aligns with other lipophilic triazolones, necessitating formulation optimization for in vivo applications .

Q & A

Q. What are the key synthetic pathways for preparing this compound, and what challenges arise during its synthesis?

The compound is synthesized via multi-step routes, typically involving:

- Step 1: Formation of the 1,2,4-triazolone core via cyclization of thiourea intermediates under acidic conditions.

- Step 2: Functionalization of the piperidine ring using carboxamide coupling reactions (e.g., EDCI/HOBt-mediated amidation) .

- Step 3: Introduction of the 2-methoxyphenyl group via nucleophilic substitution or palladium-catalyzed cross-coupling. Challenges:

- Purification of intermediates with trifluoromethyl groups, which may require specialized techniques like preparative HPLC .

- Control of stereochemistry during piperidine functionalization, monitored via chiral HPLC or X-ray crystallography .

Q. How is the molecular structure validated, and what analytical techniques are critical for characterization?

- X-ray crystallography resolves bond angles and lengths (e.g., triazolone-piperidine dihedral angles critical for conformational stability) .

- NMR spectroscopy confirms substituent positions (e.g., ¹H NMR for methoxy group integration, ¹⁹F NMR for trifluoromethyl resonance) .

- Mass spectrometry validates molecular weight (±1 ppm accuracy), especially for distinguishing isotopic patterns of chlorine/fluorine .

Q. What preliminary biological screening methods are recommended for assessing its activity?

- Enzyme inhibition assays (e.g., bacterial cell wall synthesis enzymes like Mur ligases) using fluorescence-based readouts .

- Cytotoxicity profiling in mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s binding affinity to bacterial targets?

- Docking studies (AutoDock Vina, Schrödinger) predict interactions with enzyme active sites (e.g., hydrophobic pockets accommodating trifluoromethyl groups) .

- Molecular dynamics (MD) simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories, focusing on key residues (e.g., catalytic lysine in MurC) .

- Free-energy perturbation (FEP) calculates ΔΔG values for substituent modifications (e.g., methoxy vs. ethoxy groups) .

Q. How to resolve contradictions in biological activity data across different assays?

- Case example: Discrepancies in IC₅₀ values between enzyme inhibition and whole-cell antibacterial assays may stem from poor membrane permeability.

- Methodology:

- Measure logP (HPLC) to assess lipophilicity and correlate with cellular uptake .

- Use efflux pump inhibitors (e.g., PAβN) in MIC assays to isolate permeability effects .

- Validate target engagement via thermal shift assays (TSA) .

Q. What strategies enhance metabolic stability without compromising potency?

- Isotopic labeling (³H/¹⁴C) tracks metabolic hotspots (e.g., triazolone ring oxidation) .

- Prodrug approaches mask polar groups (e.g., esterification of carboxamide) to improve bioavailability .

- Structure-activity relationship (SAR) studies replace labile substituents (e.g., methoxy → trifluoroethoxy) .

Methodological Tables

Table 1: Key Physicochemical Properties

| Property | Method | Value/Outcome | Reference |

|---|---|---|---|

| LogP | HPLC (C18 column) | 2.8 ± 0.3 | |

| Aqueous solubility | Shake-flask (pH 7.4) | 12 µg/mL | |

| Thermal stability | TGA/DSC | Decomposition at 210°C |

Table 2: Biological Activity Data Comparison

| Assay Type | Target | IC₅₀ (µM) | Cell-Based MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Enzyme inhibition | MurC ligase | 0.45 | N/A | |

| Whole-cell antibacterial | S. aureus (MRSA) | N/A | 8.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.